![molecular formula C9H15NO2 B2752110 (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid CAS No. 1903424-57-6](/img/structure/B2752110.png)
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds with similar stereochemistry often involves complex chemical reactions. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid” can be determined using the R/S nomenclature system. This system is used to unambiguously assign the handedness of molecules .Scientific Research Applications
Utilization in Synthetic Chemistry
A study by Wilken et al. (1997) demonstrates the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This work showcases the application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid in producing chiral piperidine derivatives, highlighting its role in advancing synthetic methodologies (Wilken et al., 1997).
Nanotechnology and Catalysis
Ghorbani-Choghamarani and Azadi (2015) explored the synthesis and application of Fe3O4-PPCA (Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles) as a novel nanomagnetic reusable catalyst. This study underscores the utility of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in facilitating the efficient synthesis of organic compounds, showcasing its potential in green chemistry and nanocatalysis (Ghorbani-Choghamarani & Azadi, 2015).
Pharmaceutical Research
Research into the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors has identified (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a crucial pharmacophoric unit. Sato et al. (2016) provide a comprehensive overview of asymmetric synthesis methods for (1R,2S)-vinyl-ACCA, highlighting its significant demand in the development of new antiviral drugs (Sato et al., 2016).
Antimicrobial Applications
A study by Senthilkumar et al. (2009) on novel fluoroquinolones revealed that derivatives of piperidine-4-carboxylic acid exhibit significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This research underscores the potential of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009).
Agricultural Chemistry
Tian et al. (2009) synthesized N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives from cyclopropanecarboxylic acid, demonstrating excellent herbicidal and fungicidal activities. This illustrates the agricultural application of (1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid derivatives in creating effective plant protection products (Tian et al., 2009).
properties
IUPAC Name |
(1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h6-8,10H,1-5H2,(H,11,12)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHXPEXOZWLWCB-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Piperidin-4-ylcyclopropane-1-carboxylic acid |
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